molecular formula C6H8O5 B15280474 Trans-tetrahydrofuran-2,5-dicarboxylic acid

Trans-tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B15280474
M. Wt: 160.12 g/mol
InChI Key: CWZQRDJXBMLSTF-IMJSIDKUSA-N
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Description

Trans-tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with significant potential in various industrial and scientific applications. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is particularly notable for its role as a renewable feedstock in the production of adipic acid, a key monomer in the manufacture of nylon and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the catalytic hydrogenation of 2,5-furandicarboxylic acid, which is derived from biomass. The hydrogenation process typically involves the use of palladium or platinum catalysts under high pressure of hydrogen gas . Another method involves the oxidation of tetrahydrofuran-2,5-dimethanol using hydrotalcite-supported gold catalysts under aerobic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of recyclable catalysts to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Trans-tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which trans-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its carboxylic acid groups. These groups can undergo protonation or deprotonation, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and applications. Its renewable nature and potential for sustainable production also set it apart from other similar compounds .

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(2S,5S)-oxolane-2,5-dicarboxylic acid

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1

InChI Key

CWZQRDJXBMLSTF-IMJSIDKUSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O

Origin of Product

United States

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